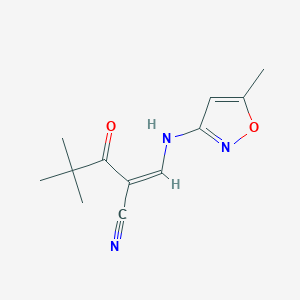

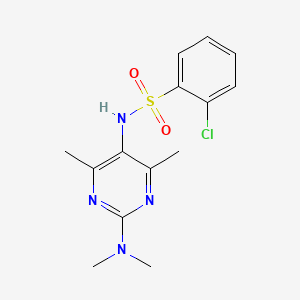

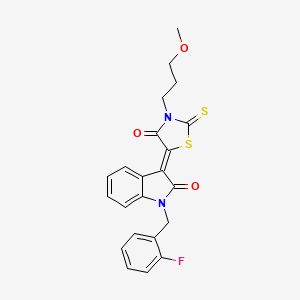

2-(2,2-Dimethylpropanoyl)-3-((5-methylisoxazol-3-YL)amino)prop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,2-Dimethylpropanoyl)-3-((5-methylisoxazol-3-YL)amino)prop-2-enenitrile (DMPAP) is an organic molecule that has been studied for its potential applications in scientific research. DMPAP has been studied for its potential to act as a catalyst in organic synthesis, as well as its potential to be used in a variety of biochemical and physiological experiments.

Wissenschaftliche Forschungsanwendungen

Enantiomeric Excesses in Meteoritic Amino Acids

Research has demonstrated the presence of enantiomeric excesses in meteoritic amino acids, suggesting an asymmetric influence on organic chemical evolution before the origin of life. This study indicates the potential prebiotic importance of complex organic molecules, including those related to the chemical structure of interest, in understanding the origins of homochirality and life on Earth (Cronin & Pizzarello, 1997).

Reactivity in Aromatic and Heteroaromatic Series

The reactivity of heterocyclic radicals, including those related to our compound of interest, has been extensively studied. These studies provide insights into the formation of isoxazole derivatives through reactions in aromatic and heteroaromatic solvents, indicating the compound's utility in synthesizing complex organic structures with potential applications in materials science and organic synthesis (Vernin et al., 1976).

Synthesis and Reactivity of Enaminonitriles

Investigations into the synthesis and reactivity of enaminonitriles, including those bearing a resemblance to the compound , have led to the development of new synthetic routes for various heterocyclic compounds. These studies highlight the compound's versatility as a precursor in organic synthesis, enabling the creation of novel organic molecules with potential pharmaceutical applications (Abdallah, 2007).

Development of Dynamin GTPase Inhibitors

Focused library development based on structural analogs of the compound has identified critical moieties for the inhibition of dynamin GTPase, a key enzyme involved in cellular processes such as endocytosis. This research underscores the compound's relevance in the development of therapeutic agents targeting cellular mechanisms implicated in various diseases (Gordon et al., 2013).

Synthesis of Isoxazole Derivatives in Aqueous Media

A series of 5-arylisoxazole derivatives were synthesized via the reaction of related compounds in aqueous media, showcasing an environmentally benign procedure that emphasizes the compound's applicability in green chemistry and sustainable synthesis practices (Dou et al., 2013).

Eigenschaften

IUPAC Name |

(2Z)-4,4-dimethyl-2-[[(5-methyl-1,2-oxazol-3-yl)amino]methylidene]-3-oxopentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-5-10(15-17-8)14-7-9(6-13)11(16)12(2,3)4/h5,7H,1-4H3,(H,14,15)/b9-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREAYWSXWZITNN-CLFYSBASSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC=C(C#N)C(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N/C=C(/C#N)\C(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Dimethylpropanoyl)-3-((5-methylisoxazol-3-YL)amino)prop-2-enenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2757077.png)

![2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2757082.png)

![[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2757098.png)

![N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757100.png)